molecular formula C8H16O2 B1523908 3-Ethoxy-2,2-dimethylcyclobutan-1-ol CAS No. 13338-72-2

3-Ethoxy-2,2-dimethylcyclobutan-1-ol

Cat. No. B1523908
CAS RN: 13338-72-2
M. Wt: 144.21 g/mol
InChI Key: SNZVOCZNCMCBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2,2-dimethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O2. It has a molecular weight of 144.21 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-2,2-dimethylcyclobutan-1-ol, such as its boiling point and density, were not found in the search results .

Scientific Research Applications

Organic Synthesis Applications

3-Ethoxy-2,2-dimethylcyclobutan-1-ol and its derivatives have been utilized in organic synthesis, demonstrating the versatility of these compounds in constructing complex molecular frameworks. For instance, the treatment of dimethyl ketene with ethoxyalkynes afforded 3-ethoxycyclobutenones, which upon hydrolysis yielded cyclobutane-1,3-diones. These compounds have shown potential in synthesizing 2,2,4-trialkylcyclobutane-1,3-diones, highlighting their utility in creating novel cyclobutane structures (C. C. Mccarney, R. Ward, & D. Roberts, 1976). Similarly, 3-ethoxycyclobutanones have reacted with silyl enol ethers to yield 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives through formal [4+2] cycloadducts, enabling the stereoselective preparation of highly oxygenated cyclohexanone derivatives (J. Matsuo, Shoko Negishi, & H. Ishibashi, 2009).

Photochemistry and Photobiology

In photochemistry, 3-ethoxycarbonylfurocoumarin, a related compound, has been studied for its photochemical reactivity, forming cyclobutanes with alkenes upon irradiation. This property is particularly notable for its different site-selectivity in solution compared to DNA, suggesting potential applications in understanding and manipulating DNA interactions (B. Ratiner & T. Otsuki, 1989).

Materials Science and Catalysis

The reactivity of 3-ethoxycyclobutanones has also been explored in materials science, where these compounds undergo cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones. This demonstrates the potential of 3-ethoxycyclobutan-1-ol derivatives in developing new materials and catalysis processes (J. Matsuo, Shun Sasaki, Takaya Hoshikawa, & H. Ishibashi, 2009).

Safety and Hazards

The safety and hazard information for 3-Ethoxy-2,2-dimethylcyclobutan-1-ol was not available in the search results .

Future Directions

The future directions or potential applications of 3-Ethoxy-2,2-dimethylcyclobutan-1-ol are not specified in the search results. As it is used for research purposes , it may have potential applications in various scientific studies.

properties

IUPAC Name

3-ethoxy-2,2-dimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZVOCZNCMCBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-dimethylcyclobutan-1-ol

CAS RN

13338-72-2
Record name 3-ethoxy-2,2-dimethylcyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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